A Technical Guide to 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene: Properties, Synthesis, and Applications
A Technical Guide to 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS No: 1806356-65-9), a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. While specific experimental data for this compound is limited in public literature, this document synthesizes information based on its structural analogues and established chemical principles to offer insights into its physicochemical properties, spectral characteristics, reactivity, and potential applications. The presence of chloro, nitro, and difluoromethyl groups on the benzene scaffold creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This guide explores plausible synthetic routes, key chemical transformations, and the safety considerations necessary for handling this reactive intermediate.
Introduction and Molecular Overview
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a substituted nitrobenzene compound featuring a unique combination of functional groups that dictate its chemical behavior. The molecule's structure includes:
-
A Dichlorinated Benzene Ring: The two chlorine atoms are significant electron-withdrawing groups and also serve as potential leaving groups in nucleophilic aromatic substitution reactions.
-
A Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro moiety strongly deactivates the ring towards electrophilic substitution but is critical for activating it towards nucleophilic substitution.[1] It is also readily reduced to an amino group, a cornerstone transformation for building complex molecules.[1]
-
A Difluoromethyl Group (CHF₂): This group is of high interest in medicinal chemistry. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell membrane permeability of drug candidates.[2][3]
This combination of functionalities suggests the compound's primary utility is not as a final product but as a versatile intermediate for constructing more complex molecular architectures.
Caption: Chemical structure of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene.
Physicochemical and Spectral Properties
While comprehensive, experimentally verified data for this specific compound is not widely published, the following table summarizes its core identifiers. The subsequent sections provide predicted spectral characteristics based on well-established principles of chemical spectroscopy.
| Property | Value | Source |
| CAS Number | 1806356-65-9 | |
| Molecular Formula | C₇H₃Cl₂F₂NO₂ | |
| Molecular Weight | 242.01 g/mol | |
| SMILES | O=N(=O)c1c(ccc(c1Cl)Cl)C(F)F | |
| Physical Form | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (Predicted) | N/A |
Predicted Spectral Analysis
The structural characterization of this molecule would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple. The single aromatic proton would appear as a singlet in the downfield region (δ 7.5-8.5 ppm). The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF coupling).[4]
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¹⁹F NMR Spectroscopy : The fluorine NMR would show a single signal, a doublet, arising from the two equivalent fluorine atoms being coupled to the single proton of the difluoromethyl group (²JHF coupling).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven distinct signals for each carbon atom in the unique electronic environments created by the varied substituents. The carbon attached to the CHF₂ group and the carbons bonded to the chlorine and nitro groups would be significantly shifted.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Other key peaks would include C-F stretching vibrations (around 1100-1300 cm⁻¹), C-Cl stretches (around 600-800 cm⁻¹), and aromatic C-H and C=C vibrations.[5][6]
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed for the M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, which is indicative of a molecule containing two chlorine atoms.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene would likely involve the direct nitration of a suitable precursor, 1,2-dichloro-4-(difluoromethyl)benzene. This approach leverages standard electrophilic aromatic substitution chemistry.
Causality of the Synthetic Choice: The directing effects of the substituents on the precursor ring guide the position of nitration. The chlorine atoms and the difluoromethyl group are all ortho-, para-directing. However, the position between the two chlorine atoms (position 3) is sterically hindered and electronically deactivated. The most activated and accessible position for the incoming nitro group would be ortho to the difluoromethyl group and meta to the two chlorine atoms, leading to the desired product. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.[1][7]
Caption: Proposed workflow for the synthesis via nitration.
Exemplary Protocol: Nitration
-
Preparation: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 1,2-dichloro-4-(difluoromethyl)benzene while stirring.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Key Chemical Reactivity
The compound's utility stems from its predictable reactivity at several sites, primarily driven by the electron-withdrawing nature of the nitro group.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various standard methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂).[1] This transformation is fundamental, as the resulting aniline is a key precursor for forming amides, sulfonamides, and diazonium salts, which are pivotal in pharmaceutical synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, combined with the chlorine substituents, makes the aromatic ring susceptible to SNAr.[8] Nucleophiles (e.g., alkoxides, amines, thiols) can displace one of the chlorine atoms. The chlorine at position 2 (ortho to the nitro group) is expected to be more activated towards substitution than the chlorine at position 1.
Caption: Key reactivity pathways for the title compound.
Potential Applications in Research and Drug Development
While direct applications of this specific molecule are not documented, its structural motifs are prevalent in functional molecules:
-
Pharmaceutical Scaffolding: After reduction of the nitro group, the resulting 3,4-dichloro-2-(difluoromethyl)aniline is a valuable scaffold. Dichloroaniline moieties are found in various kinase inhibitors and other therapeutic agents.
-
Agrochemical Synthesis: Dichloronitrobenzene derivatives are common precursors in the synthesis of herbicides and pesticides.[1] The addition of a difluoromethyl group could be explored to develop new active ingredients with modified properties.
-
Materials Science: Highly functionalized and electron-deficient aromatic compounds can serve as building blocks for creating organic electronic materials or polymers with tailored properties.
The true value of this compound lies in its role as a chemical intermediate, providing researchers with a platform to introduce the beneficial difluoromethyl group into more complex and high-value molecules.
Safety and Handling
Predicted Hazards:
-
GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)
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Signal Word: Warning
-
Hazard Statements:
| Precautionary Measure | Protocol |
| Engineering Controls | Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[9][10] |
| Handling | Avoid creating dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidants and bases.[10][13] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter the environment.[10] |
Conclusion
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene represents a promising, albeit under-characterized, chemical intermediate. Its synthesis is feasible through standard organic chemistry reactions, and its reactivity is predictably governed by its potent functional groups. For researchers in drug discovery and materials science, this compound offers a valuable platform for incorporating the desirable difluoromethyl moiety into novel molecular frameworks. Further investigation into its properties and reactions is warranted to fully unlock its potential as a versatile synthetic building block.
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